- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Cas no 942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine)
![1H-Pyrazolo[3,4-B]pyridin-5-amine structure](https://pt.kuujia.com/scimg/cas/942185-01-5x500.png)
942185-01-5 structure
Nome do Produto:1H-Pyrazolo[3,4-B]pyridin-5-amine
1H-Pyrazolo[3,4-B]pyridin-5-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Pyrazolo[3,4-b]pyridin-5-amine
- 5-Amino-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridin-5-ylamine
- pyrazolo[5,4-b]pyridine-5-ylamine
- OVICNYHPCJRQEY-UHFFFAOYSA-N
- SBB073488
- STL414928
- PB20505
- AK114280
- ST1171144
- AB0038308
- ST45255704
- Y5668
- 2H-pyrazolo[3,4-b]pyridin-5-amine
- WQA
- SCHEMBL1496196
- DTXSID20673053
- AKOS005169606
- EN300-176231
- 1H-Pyrazolo[3 pound not4-b]pyridin-5-amine
- CS-D0316
- SY031794
- MFCD10699403
- DB-345760
- 942185-01-5
- GS-6692
- 1H-Pyrazolo[3,4-B]pyridin-5-amine
-
- MDL: MFCD10699403
- Inchi: 1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)
- Chave InChI: OVICNYHPCJRQEY-UHFFFAOYSA-N
- SMILES: N1NC2C(=CC(=CN=2)N)C=1
Propriedades Computadas
- Massa Exacta: 134.059246208g/mol
- Massa monoisotópica: 134.059246208g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 127
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 67.6
- XLogP3: 0.1
1H-Pyrazolo[3,4-B]pyridin-5-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-176231-0.25g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 0.25g |
$27.0 | 2023-09-20 | |
Enamine | EN300-176231-2.5g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 2.5g |
$119.0 | 2023-09-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00423-1G |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 97% | 1g |
¥ 640.00 | 2023-04-12 | |
Chemenu | CM109144-50g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 50g |
$1513 | 2024-07-19 | |
Enamine | EN300-176231-1.0g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 1g |
$56.0 | 2023-06-03 | |
Chemenu | CM109144-1g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 1g |
$94 | 2024-07-19 | |
eNovation Chemicals LLC | D494268-1G |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 97% | 1g |
$105 | 2024-05-23 | |
Enamine | EN300-176231-10.0g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 10g |
$435.0 | 2023-06-03 | |
Chemenu | CM109144-10g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 10g |
$473 | 2024-07-19 | |
Chemenu | CM109144-100g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 100g |
$2459 | 2024-07-19 |
1H-Pyrazolo[3,4-B]pyridin-5-amine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Stannous chloride Solvents: Ethanol , Toluene ; 3 h, 70 °C; 70 °C → rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Referência
- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
Referência
- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Ethyl acetate ; 22 °C
Referência
- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious InhibitorsACS Medicinal Chemistry Letters, 2011, 2(5), 342-347,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 1 atm, rt
Referência
- Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategyEuropean Journal of Medicinal Chemistry, 2017, 131, 1-13,
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 15 h, rt
Referência
- Preparation of substituted bicyclic aromatic carboxamide and urea derivatives as vanilloid receptor ligands, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Ethanol ; rt; 1 h, rt
Referência
- Novel imidazopyriminespyrazolopyridin-benzenesulfonamide analog antifungal compounds directed against plant pathogenic basidiomycete fungi, World Intellectual Property Organization, , ,
1H-Pyrazolo[3,4-B]pyridin-5-amine Raw materials
- 5-Nitro-1H-pyrazolo[3,4-b]pyridine
- Carbamic acid, N-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridin-5-yl]-, 1,1-dimethylethyl ester
1H-Pyrazolo[3,4-B]pyridin-5-amine Preparation Products
1H-Pyrazolo[3,4-B]pyridin-5-amine Literatura Relacionada
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine) Produtos relacionados
- 1220029-40-2(3-(4-Propylphenoxy)pyrrolidine hydrochloride)
- 41806-25-1(p-Chlorobenzoyl Anisole)
- 866248-65-9((2S)-2-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidopropanoic acid)
- 99334-01-7(Oxiranecarboxylic acid, 3-(4-chlorophenyl)-3-methyl-, methyl ester)
- 2411299-14-2(2-chloro-N-[(4-chlorophenyl)(pyrazin-2-yl)methyl]-N-methylpropanamide)
- 2138117-89-0(1-(iodomethyl)-4-methyl-1-(pentan-2-yloxy)cyclohexane)
- 2680788-88-7(tert-butyl N-{3-cyano-1-3-(dimethylamino)propyl-4,5-dimethyl-1H-pyrrol-2-yl}carbamate)
- 887218-70-4(8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one)
- 2104602-35-7(Tert-butyl 3-(2-methyl-1,3-thiazol-4-yl)piperazine-1-carboxylate)
- 1805423-57-7(2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:942185-01-5)1H-Pyrazolo[3,4-B]pyridin-5-amine

Pureza:99%
Quantidade:100g
Preço ($):1548.0